(1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that features a piperidine ring, a triazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process:
Formation of the piperidine ring: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Introduction of the triazole ring: This step often involves a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the methanol group: This can be done through nucleophilic substitution reactions where a hydroxyl group is introduced to the triazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Formation of (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)formaldehyde or (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: Formation of (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-dihydrotriazol-4-yl)methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound is being investigated for its potential therapeutic effects, including its use as an antimicrobial, antiviral, or anticancer agent.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- (1-(2-(1-methylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)ethanol
- (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)propanol
Uniqueness: The unique combination of the piperidine and triazole rings in (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol provides it with distinct physicochemical properties and biological activities. The presence of the methanol group further enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-[2-(1-ethylpiperidin-4-yl)ethyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-2-15-6-3-11(4-7-15)5-8-16-9-12(10-17)13-14-16/h9,11,17H,2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINRJVOJLSLOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CCN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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